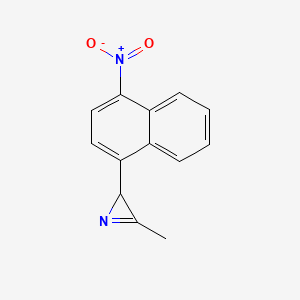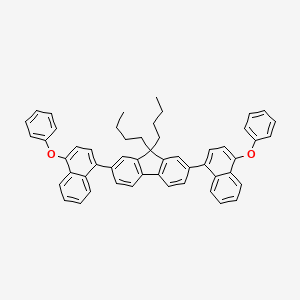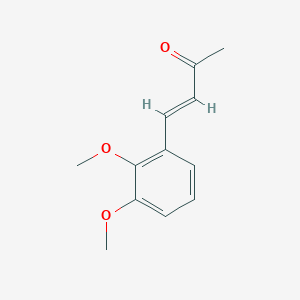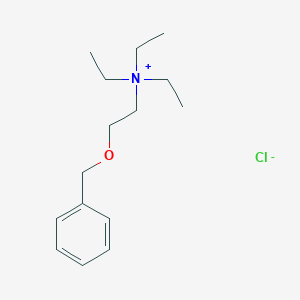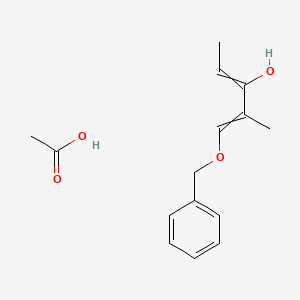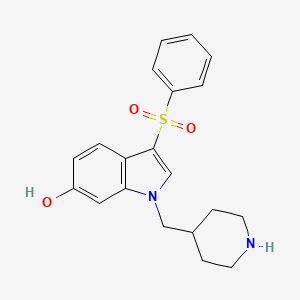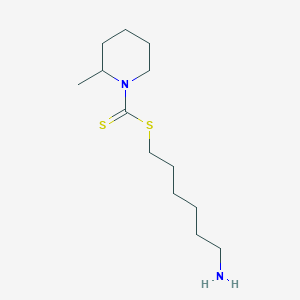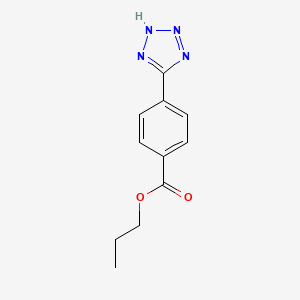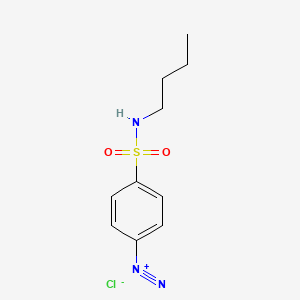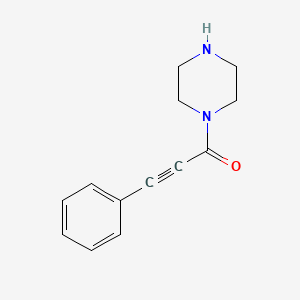
1,4-Dioctadecylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioctadecylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with two octadecyl groups at the 1 and 4 positions. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dioctadecylcyclohexane can be synthesized through a multi-step process involving the alkylation of cyclohexane derivatives. One common method involves the Friedel-Crafts alkylation of cyclohexane with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures high yields and purity of the final product. The reaction mixture is usually subjected to distillation and recrystallization to isolate and purify the compound.
化学反应分析
Types of Reactions: 1,4-Dioctadecylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclohexane derivatives with functional groups at the 1 and 4 positions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of any unsaturated bonds present in the compound.
Substitution: The octadecyl groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), electrophilic reagents, appropriate solvents.
Major Products Formed:
Oxidation: Cyclohexane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Fully hydrogenated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
1,4-Dioctadecylcyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the effects of long alkyl chains on the reactivity and stability of cyclohexane derivatives.
Biology: Investigated for its potential use in lipid bilayer studies and membrane protein interactions due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery vehicle, particularly in the formulation of liposomal drugs.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its hydrophobic properties.
作用机制
The mechanism of action of 1,4-Dioctadecylcyclohexane is largely dependent on its structural properties. The long octadecyl chains provide hydrophobic interactions, while the cyclohexane ring offers a rigid backbone. These properties enable the compound to interact with lipid bilayers and hydrophobic regions of proteins, influencing membrane fluidity and protein function. The molecular targets and pathways involved include lipid membranes and hydrophobic protein domains.
相似化合物的比较
1,4-Didecylcyclohexane: Similar structure with shorter decyl chains, leading to different physical properties and reactivity.
1,4-Dioctylcyclohexane: Contains octyl chains, resulting in variations in hydrophobicity and interaction with biological membranes.
1,4-Didodecylcyclohexane: Features dodecyl chains, offering a balance between hydrophobicity and flexibility.
Uniqueness: 1,4-Dioctadecylcyclohexane stands out due to its long octadecyl chains, which provide enhanced hydrophobic interactions and stability in various applications. Its unique combination of rigidity and hydrophobicity makes it a valuable compound for studying membrane dynamics and developing specialized industrial products.
属性
CAS 编号 |
820233-14-5 |
|---|---|
分子式 |
C42H84 |
分子量 |
589.1 g/mol |
IUPAC 名称 |
1,4-dioctadecylcyclohexane |
InChI |
InChI=1S/C42H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-37-39-42(40-38-41)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3 |
InChI 键 |
QMVWTGAFGXYHRL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC1CCC(CC1)CCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


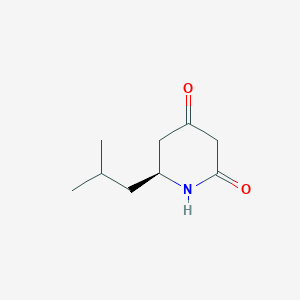
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)


